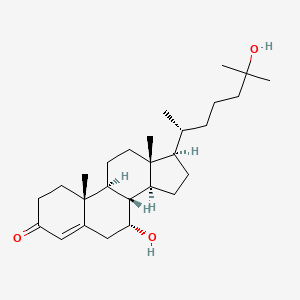

7alpha,25-Dihydroxy-4-cholesten-3-one

描述

Structure

2D Structure

属性

分子式 |

C27H44O3 |

|---|---|

分子量 |

416.6 g/mol |

IUPAC 名称 |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h15,17,20-24,29-30H,6-14,16H2,1-5H3/t17-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |

InChI 键 |

POUKDTOWHPHYQU-HENOKILYSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

手性 SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

同义词 |

7,25-dihydroxy-4-cholesten-3-one 7,25-diOH-4-cholesten-3-one 7alpha,25-dihydroxy-4-cholesten-3-one |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of 7alpha,25 Dihydroxy 4 Cholesten 3 One

Precursor Relationships within Bile Acid Synthesis Pathways

The synthesis of bile acids is a major route for cholesterol catabolism in the body, occurring primarily in the liver. numberanalytics.com Two main pathways, the classical and alternative, contribute to the formation of primary bile acids, cholic acid and chenodeoxycholic acid. numberanalytics.comresearchgate.net The compound 7alpha,25-dihydroxy-4-cholesten-3-one emerges as a metabolite within this intricate process, particularly linked to the alternative pathway.

Classical (Neutral) Pathway Contributions

The classical pathway is the dominant route, accounting for approximately 90% of all bile acid synthesis. numberanalytics.comnih.gov It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol into 7α-hydroxycholesterol. nih.govnih.gov This intermediate is then acted upon by 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) to form 7α-hydroxy-4-cholesten-3-one. nih.govresearchgate.net While 7α-hydroxy-4-cholesten-3-one is a central intermediate in the classical pathway, the direct formation of this compound is more closely associated with the alternative pathway.

Alternative (Acidic) Pathway Intermediacy

The alternative, or acidic, pathway is initiated by the hydroxylation of cholesterol at various positions, primarily by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which can produce oxysterols such as 27-hydroxycholesterol (B1664032) and 25-hydroxycholesterol (B127956). nih.govfrontiersin.org These oxysterols, formed in both hepatic and extrahepatic tissues, serve as substrates for further modifications in the liver. nih.govfrontiersin.org Specifically, 25-hydroxycholesterol can undergo 7α-hydroxylation to form 7α,25-dihydroxycholesterol. nih.govhmdb.ca This dihydroxylated intermediate is then oxidized to yield this compound. hmdb.caebi.ac.uk This positions this compound as a key downstream product in a branch of the alternative bile acid synthesis pathway.

Enzymatic Transformations Leading to this compound

The generation of this compound is contingent on a series of specific enzymatic reactions involving hydroxylases and dehydrogenases.

Formation from 25-Hydroxycholesterol via 7α-Hydroxylation

The direct precursor to this compound is 7α,25-dihydroxycholesterol. This intermediate is formed from 25-hydroxycholesterol through a crucial 7α-hydroxylation step. nih.govebi.ac.uk Studies in human fibroblasts have demonstrated the conversion of 25-hydroxycholesterol to 7α,25-dihydroxycholesterol. nih.govhmdb.ca The enzyme responsible for this 7α-hydroxylation of oxysterols is oxysterol 7α-hydroxylase (CYP7B1). nih.govfrontiersin.org

Role of 3β-Hydroxysteroid Dehydrogenase Type 7 (HSD3B7) in Δ4-3-Oxo Sterol Formation

Once 7α,25-dihydroxycholesterol is formed, it undergoes oxidation and isomerization, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). patsnap.com This enzyme is a member of the short-chain dehydrogenase/reductase superfamily and is located in the endoplasmic reticulum. medlineplus.govnih.gov HSD3B7 is responsible for converting the 3β-hydroxyl group of 7α-hydroxylated sterols into a 3-oxo group and isomerizing the Δ5 double bond to the Δ4 position. pnas.org This enzymatic action on 7α,25-dihydroxycholesterol results in the formation of this compound. hmdb.caebi.ac.uk The critical role of HSD3B7 is underscored by the fact that mutations in its gene lead to a severe congenital bile acid synthesis defect. medlineplus.govnih.gov

Interaction with Cytochrome P450 Enzymes (e.g., CYP7A1, CYP27A1)

The biosynthesis of this compound is dependent on the initial actions of specific cytochrome P450 enzymes that produce its precursors.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key initiator of the alternative bile acid synthesis pathway. researchgate.netnih.gov It has broad substrate specificity and is responsible for producing various oxysterols, including 25-hydroxycholesterol, from cholesterol. nih.gov The 25-hydroxycholesterol produced then serves as the initial substrate for the branch of the pathway leading to this compound.

The coordinated action of these P450 enzymes and HSD3B7 ensures the progression of cholesterol through the alternative pathway to generate key intermediates like this compound.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Full Name | Cellular Location | Function in Pathway |

| CYP27A1 | Sterol 27-hydroxylase | Mitochondria | Initiates the alternative pathway by converting cholesterol to oxysterols, including 25-hydroxycholesterol. nih.govfrontiersin.org |

| CYP7B1 | Oxysterol 7α-hydroxylase | Endoplasmic Reticulum | Catalyzes the 7α-hydroxylation of 25-hydroxycholesterol to form 7α,25-dihydroxycholesterol. nih.govfrontiersin.org |

| HSD3B7 | 3β-Hydroxysteroid Dehydrogenase Type 7 | Endoplasmic Reticulum | Oxidizes and isomerizes 7α,25-dihydroxycholesterol to form this compound. hmdb.caebi.ac.ukpnas.org |

Table 2: Precursor Relationships

| Precursor | Product | Pathway Association |

| Cholesterol | 25-Hydroxycholesterol | Alternative (Acidic) Pathway nih.gov |

| 25-Hydroxycholesterol | 7α,25-Dihydroxycholesterol | Alternative (Acidic) Pathway nih.govhmdb.ca |

| 7α,25-Dihydroxycholesterol | This compound | Alternative (Acidic) Pathway hmdb.caebi.ac.uk |

Downstream Metabolism and Derivative Formation

The compound 7α-hydroxy-4-cholesten-3-one (C4) is a critical intermediate in the classic pathway of bile acid biosynthesis, standing at a crucial bifurcation point that leads to the two primary bile acids: cholic acid and chenodeoxycholic acid. nih.govnih.gov The metabolic fate of this compound is determined by the presence or absence of the enzyme sterol 12α-hydroxylase (CYP8B1). nih.govresearchgate.net Another related compound, 7α,25-dihydroxy-4-cholesten-3-one, is an intermediate in an alternative bile acid synthesis pathway. hmdb.canih.gov

Conversion to 7alpha,12alpha-Dihydroxy-4-cholesten-3-one by CYP8B1

The hydroxylation of 7α-hydroxy-4-cholesten-3-one at the C12 position is a determining step for the synthesis of cholic acid. nih.gov This reaction is catalyzed by Cytochrome P450 Family 8 Subfamily B Member 1 (CYP8B1), an enzyme also known as sterol 12α-hydroxylase, which is located in the endoplasmic reticulum. reactome.orgwikipedia.org CYP8B1 introduces a hydroxyl group onto carbon 12 of the sterol core, converting 7α-hydroxy-4-cholesten-3-one into 7α,12α-dihydroxy-4-cholesten-3-one. researchgate.netwikipedia.orgnumberanalytics.com

Table 1: Enzymatic Conversion by CYP8B1

| Substrate | Enzyme | Product | Pathway |

| 7α-hydroxy-4-cholesten-3-one | CYP8B1 (Sterol 12α-hydroxylase) | 7α,12α-dihydroxy-4-cholesten-3-one | Cholic Acid Synthesis |

Pathways to Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid)

From the branch-point intermediate 7α-hydroxy-4-cholesten-3-one, two distinct pathways lead to the formation of the primary bile acids. researchgate.netnih.govnih.gov

Pathway to Cholic Acid: This pathway is initiated by the action of CYP8B1 on 7α-hydroxy-4-cholesten-3-one to form 7α,12α-dihydroxy-4-cholesten-3-one. numberanalytics.comresearchgate.net This product then undergoes further modifications. The Δ4-3-oxo group on the steroid A-ring is reduced by aldo-keto reductases (such as AKR1D1 and AKR1C4), and the steroid side-chain is oxidized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.net These sequential reactions ultimately lead to the formation of cholic acid (3α,7α,12α-trihydroxy-5β-cholanoic acid). researchgate.net

Pathway to Chenodeoxycholic Acid: If 7α-hydroxy-4-cholesten-3-one is not hydroxylated by CYP8B1, it enters the pathway leading to chenodeoxycholic acid. nih.gov In this sequence, enzymes including aldo-keto reductases (AKR1D1, AKR1C4) first convert 7α-hydroxy-4-cholesten-3-one to 5β-cholestane-3α,7α-diol. researchgate.netwikipedia.org Subsequently, CYP27A1 catalyzes the oxidation of the steroid side-chain, which results in the formation of chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholanoic acid). researchgate.net

The compound 7α,25-dihydroxy-4-cholesten-3-one is recognized as an intermediate in an alternative, or "acidic," pathway of bile acid synthesis that primarily yields chenodeoxycholic acid. hmdb.camodelseed.org This pathway is initiated by the hydroxylation of cholesterol at side-chain positions, such as C25 or C27. nih.govnih.gov

Table 2: Simplified Overview of Primary Bile Acid Synthesis Pathways

| Precursor | Key Enzyme(s) | Major Intermediate | Final Product |

| Cholic Acid Pathway | |||

| 7α-hydroxy-4-cholesten-3-one | CYP8B1 | 7α,12α-dihydroxy-4-cholesten-3-one | Cholic Acid |

| Chenodeoxycholic Acid Pathway | |||

| 7α-hydroxy-4-cholesten-3-one | (Absence of CYP8B1), AKR1D1, CYP27A1 | 5β-cholestane-3α,7α-diol | Chenodeoxycholic Acid |

Cellular and Molecular Regulation of 7alpha,25 Dihydroxy 4 Cholesten 3 One Metabolism

Transcriptional and Post-Transcriptional Control of Related Enzymes

The expression and activity of enzymes central to bile acid synthesis are tightly controlled to maintain cholesterol and bile acid homeostasis. This control is exerted through transcriptional and post-transcriptional mechanisms, primarily influenced by the feedback loops involving nuclear receptors.

Cholesterol 7α-hydroxylase (CYP7A1) is the first and rate-limiting enzyme in the classic pathway of bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol. nih.govnih.gov Its regulation is a critical checkpoint for the entire process.

Transcriptional Repression by the FXR/SHP Pathway: The primary mechanism for CYP7A1 regulation is transcriptional repression mediated by the Farnesoid X Receptor (FXR). When activated by bile acids, FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. nih.govnih.gov SHP, in turn, inhibits the activity of key transcription factors, such as Hepatocyte Nuclear Factor 4α (HNF4α) and Liver Receptor Homolog-1 (LRH-1), which are essential for the basal expression of the CYP7A1 gene. nih.gov This negative feedback loop ensures that high levels of bile acids suppress their own synthesis.

Transcriptional Activation by Liver X Receptors (LXRs) (Species-Specific): In rodents, Liver X Receptors (LXRs), which are activated by oxysterols, can stimulate CYP7A1 transcription. nih.govnih.gov LXRα binds to a specific response element (a DR4 motif) in the rat CYP7A1 gene promoter to induce its expression. nih.gov However, this mechanism is not conserved in humans, as the human CYP7A1 promoter lacks this LXRα binding site. nih.govnih.gov This represents a significant species-specific difference in cholesterol metabolism regulation. researchgate.net

Regulation by PXR: The Pregnane X Receptor (PXR) also contributes to the regulation of CYP7A1. PXR activation can inhibit CYP7A1 gene transcription by interfering with the function of HNF4α, adding another layer of control that integrates xenobiotic and endobiotic metabolic pathways. nih.gov

The flow of intermediates through the bile acid synthesis pathway is further directed by other key enzymes whose expression is also tightly regulated.

CYP8B1: Sterol 12α-hydroxylase (CYP8B1) is a pivotal enzyme that determines the ratio of cholic acid to chenodeoxycholic acid by catalyzing the 12α-hydroxylation of C4. nih.gov Like CYP7A1, CYP8B1 expression is suppressed by the bile acid-activated FXR/SHP pathway. This repression shifts the synthesis away from cholic acid and towards chenodeoxycholic acid and its derivatives. Studies involving the genetic ablation of the Cyp8b1 gene in mice have shown that the absence of this enzyme leads to a compensatory upregulation of CYP7A1, highlighting the interconnected feedback loops that control the pathway. nih.gov

Nuclear Receptor Interactions and Signaling Mechanisms

Nuclear receptors function as intracellular sensors for lipids, hormones, and xenobiotics, translating these chemical signals into changes in gene expression. The metabolism of 7alpha,25-dihydroxy-4-cholesten-3-one is influenced by its direct or indirect interactions with several key nuclear receptors.

FXR is established as the master regulator of bile acid homeostasis. elsevierpure.com

Ligand Activation: FXR is activated by primary bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand. nih.gov Upon binding a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. nih.gov

Pregnane X Receptor (PXR): PXR is a nuclear receptor known for its role in sensing foreign chemicals (xenobiotics) and regulating their detoxification. frontiersin.org However, it is also activated by endogenous compounds, including certain bile acids and steroid precursors. frontiersin.org Activated PXR can induce the expression of enzymes and transporters involved in the metabolism and clearance of these compounds. nih.gov PXR activation also inhibits CYP7A1 transcription, providing a point of cross-talk between detoxification pathways and bile acid synthesis. nih.gov

Liver X Receptors (LXRs): LXRs (LXRα and LXRβ) are critical sensors of cellular cholesterol levels. nih.gov They are activated by specific oxysterols, which are oxygenated derivatives of cholesterol. nih.gov Identified endogenous LXR agonists include 22(R)-hydroxycholesterol, 24S-hydroxycholesterol, and 25-hydroxycholesterol (B127956). nih.gov As a downstream metabolite of 25-hydroxycholesterol, this compound exists within a class of molecules known to be LXR ligands. When activated, LXRs form a heterodimer with RXR and bind to LXR response elements (LXREs) to regulate target gene expression. nih.gov

The activation of FXR, PXR, and LXRs by their respective ligands initiates signaling cascades that have a profound impact on a wide array of genes involved in lipid metabolism.

FXR Activation: Beyond repressing bile acid synthesis, FXR activation stimulates the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP), and influences lipid and glucose homeostasis. nih.gov FXR activation can inhibit hepatic fatty acid and triglyceride synthesis and reduce VLDL production. nih.gov

LXR Activation: LXR activation strongly induces genes involved in reverse cholesterol transport, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells to HDL particles. nih.gov However, LXR activation also potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, leading to increased fatty acid and triglyceride synthesis in the liver. nih.gov This dual function makes LXR a complex therapeutic target.

PXR Activation: PXR activation primarily upregulates genes for phase I (e.g., CYP3A4) and phase II metabolizing enzymes and drug transporters (e.g., OATP2), enhancing the clearance of xenobiotics and endobiotics. nih.gov Its role extends to lipid metabolism by influencing intestinal lipid absorption through the regulation of transporters like NPC1L1 and MTP. frontiersin.org

The table below summarizes the key interactions and effects of these nuclear receptors.

| Nuclear Receptor | Primary Endogenous Ligands | Key Target Genes and Effects in Lipid Metabolism |

| FXR | Bile acids (e.g., Chenodeoxycholic acid) nih.gov | Represses: CYP7A1, CYP8B1 (suppresses bile acid synthesis). nih.govInduces: SHP, FGF19 (intestinal), BSEP (bile acid transport). nih.govnih.govInhibits: Fatty acid synthesis and VLDL production. nih.gov |

| LXR | Oxysterols (e.g., 25-hydroxycholesterol) nih.gov | Induces: ABCA1, ABCG1 (promotes reverse cholesterol transport). nih.govInduces: SREBP-1c (stimulates hepatic lipogenesis). nih.govInduces: CYP7A1 (rodents only). nih.gov |

| PXR | Pregnanes, certain bile acids frontiersin.org | Represses: CYP7A1 (suppresses bile acid synthesis). nih.govInduces: CYP3A4, OATP2 (metabolism and transport). nih.govInduces: NPC1L1, MTP (intestinal lipid absorption). frontiersin.org |

Feedback Regulation in Sterol and Bile Acid Synthesis

The intricate balance of cholesterol homeostasis is maintained through a series of sophisticated feedback mechanisms that regulate both its synthesis and its catabolism into bile acids. The oxysterol 7α,25-dihydroxy-4-cholesten-3-one, a metabolite in the alternative pathway of bile acid synthesis, is implicated in this regulatory network, influencing key enzymes in both sterol and bile acid production pathways.

The synthesis of bile acids from cholesterol occurs through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway, which is the major route in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), considered the rate-limiting step in this cascade. mdpi.com The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1), followed by the action of oxysterol 7α-hydroxylase (CYP7B1). nih.gov 7α,25-dihydroxy-4-cholesten-3-one is an intermediate in this alternative pathway. hmdb.caebi.ac.uk

Feedback regulation ensures that the intracellular and systemic levels of cholesterol and bile acids are tightly controlled. Oxysterols, including 7α,25-dihydroxy-4-cholesten-3-one and its precursors, play a significant role as signaling molecules in this process, primarily through the activation of nuclear receptors. physiology.org

One of the key mechanisms of feedback control in sterol synthesis involves the suppression of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Research has indicated that 7α-hydroxylated metabolites of 25-hydroxycholesterol, a category that includes 7α,25-dihydroxy-4-cholesten-3-one, can suppress the activity of HMG-CoA reductase. jci.orgnih.gov This suppression serves to decrease de novo cholesterol synthesis when sufficient levels of cholesterol metabolites are present. However, studies suggest that the 7α-hydroxylation itself may not be the direct cause of this suppression, indicating a complex interplay of different hydroxylated sterols in regulating cholesterol production. jci.org

In the realm of bile acid synthesis, the feedback regulation is predominantly centered on the activity of CYP7A1. Bile acids themselves are the primary regulators, acting through the farnesoid X receptor (FXR). nih.govwikipedia.org When bile acid levels are high, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), a protein that in turn inhibits the transcription of the CYP7A1 gene, thus reducing bile acid synthesis. wikipedia.org Another layer of regulation involves fibroblast growth factor 19 (FGF19), which is produced in the intestine in response to bile acid absorption and signals back to the liver to repress CYP7A1 expression. nih.gov

While direct regulation of CYP7A1 by 7α,25-dihydroxy-4-cholesten-3-one is not as clearly defined, oxysterols are known to be potent activators of the Liver X Receptor (LXR). LXR activation can influence cholesterol metabolism, including stimulating its transport and efflux. nih.gov Although LXR activation upregulates CYP7A1 in rodents, this effect is not observed in humans, highlighting species-specific differences in regulation. jci.org The primary role of the alternative bile acid synthesis pathway, which produces 7α,25-dihydroxy-4-cholesten-3-one, appears to be the control of cellular oxysterol levels, which in turn regulate broader aspects of lipid and cholesterol homeostasis. nih.gov

The table below summarizes the key enzymes and regulatory molecules involved in the feedback loops of sterol and bile acid synthesis, highlighting the context in which 7α,25-dihydroxy-4-cholesten-3-one and related compounds exert their influence.

| Metabolic Pathway | Key Regulatory Enzyme | Primary Feedback Effector(s) | Mechanism of Regulation |

| Sterol Synthesis | HMG-CoA Reductase | 25-hydroxycholesterol and its 7α-hydroxylated metabolites | Suppression of enzyme activity |

| Bile Acid Synthesis (Classic Pathway) | Cholesterol 7α-hydroxylase (CYP7A1) | Bile acids (e.g., cholic acid, chenodeoxycholic acid) | Activation of FXR, leading to induction of SHP, which inhibits CYP7A1 transcription. |

| Bile Acid Synthesis (Classic Pathway) | Cholesterol 7α-hydroxylase (CYP7A1) | Fibroblast Growth Factor 19 (FGF19) | Repression of CYP7A1 gene expression. |

| Bile Acid Synthesis (Alternative Pathway) | Oxysterol 7α-hydroxylase (CYP7B1) | Bile acids, Cholesterol | Downregulation by bile acids; regulation by cholesterol levels. |

Mechanistic Implications in Biological Processes and Pathophysiology

Role in Cellular Cholesterol Homeostasis and Trafficking

7alpha,25-Dihydroxy-4-cholesten-3-one is a product of oxysterol metabolism, which plays a critical role in maintaining cellular cholesterol balance. Oxysterols are oxidized derivatives of cholesterol that can regulate cholesterol synthesis and transport. In cultured human fibroblasts, 25-hydroxycholesterol (B127956) undergoes 7α-hydroxylation and is subsequently oxidized to form this compound ebi.ac.uk. This metabolic conversion is part of a broader system where oxysterols act as signaling molecules. For instance, other related compounds, such as 7alpha,27-dihydroxy-4-cholesten-3-one, are known to suppress cholesterol production in normal human fibroblasts ebi.ac.uk.

While direct trafficking roles are still being elucidated, the precursor 7α,25-dihydroxycholesterol (7α,25-HC) is a potent agonist for the GPR183 receptor (also known as EBI2) tocris.com. This interaction is a key driver for the migration of various immune cells, including B cells, T cells, and dendritic cells, which move along a concentration gradient of 7α,25-HC tocris.comfrontiersin.org. This chemotactic function highlights the role of this class of molecules in directing cellular traffic, a vital component of a coordinated immune response.

Immunomodulatory Mechanisms

The immunomodulatory functions of this compound are particularly evident in the thymus, the primary site of T-cell development.

Certain oxysterols, such as 25-hydroxycholesterol and 27-hydroxycholesterol (B1664032), are known to have immunosuppressive effects and can directly induce apoptosis (programmed cell death) in immature thymocytes nih.gov. However, the metabolic processing of these oxysterols within the thymus significantly alters their biological activity. When incubated with mouse thymic tissue, both 25-hydroxycholesterol and 27-hydroxycholesterol are metabolized into their 7α-hydroxylated forms, including this compound nih.gov. In stark contrast to its precursors, this compound does not induce apoptosis in thymocytes ebi.ac.uknih.gov. This finding demonstrates that specific enzymatic modifications can neutralize the pro-apoptotic effects of certain cholesterol metabolites.

The conversion of pro-apoptotic oxysterols into non-toxic metabolites like this compound represents a crucial protective mechanism. The 7α-hydroxylation step, followed by oxidation, effectively abolishes the ability of 25-hydroxycholesterol to trigger cell death in developing T-cells nih.gov. This suggests that 7α-hydroxylation is a key regulatory process within the thymus, safeguarding thymocytes from the potentially damaging effects of excessive oxysterols and ensuring their proper development and viability ebi.ac.uknih.gov. The enzyme responsible for this protective hydroxylation has been localized to thymic epithelial cells nih.gov.

| Compound | Effect on Thymocyte Apoptosis | Source |

|---|---|---|

| 25-Hydroxycholesterol | Induces Apoptosis | nih.gov |

| 27-Hydroxycholesterol | Induces Apoptosis | nih.gov |

| This compound | Does Not Induce Apoptosis | ebi.ac.uknih.gov |

| 7alpha,27-dihydroxy-4-cholesten-3-one | Does Not Induce Apoptosis | nih.gov |

Involvement in Liver Physiology and Disease Models

The liver is a central hub for cholesterol metabolism, and this compound is situated within key hepatic pathways related to bile acid synthesis and fatty liver disease.

Bile acids are synthesized from cholesterol in the liver, and this process is essential for dietary lipid digestion and absorption nih.govwikipedia.org. The primary, rate-limiting step in the classical pathway of bile acid synthesis is the conversion of cholesterol to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1) wikipedia.orgwikipedia.org. This intermediate is then converted to 7α-hydroxy-4-cholesten-3-one (C4) nih.govnih.gov. Serum levels of C4 are considered a reliable biomarker for the rate of bile acid synthesis in humans wikipedia.orgnih.govnih.govtaylorandfrancis.comnih.gov. Conditions associated with high bile acid production, such as treatment with cholestyramine or ileal resection, result in elevated plasma levels of C4 nih.gov. Conversely, diseases with low bile acid production, like extrahepatic cholestasis and liver cirrhosis, show lower levels nih.gov.

This compound is formed from 25-hydroxycholesterol, which can be produced by the enzyme cholesterol 25-hydroxylase (CH25H) nih.gov. The subsequent 7α-hydroxylation of this and other oxysterols is a critical step that channels them into the bile acid synthesis pathway, thereby reducing their potential cytotoxicity nih.gov.

| Condition | Bile Acid Production Rate | Median Plasma Level of 7α-hydroxy-4-cholesten-3-one | Source |

|---|---|---|---|

| Healthy Subjects | Normal | 12 ng/ml | nih.gov |

| Cholestyramine Treatment | High | 188 ng/ml | nih.gov |

| Ileal Resection | High | 397 ng/ml | nih.gov |

| Extrahepatic Cholestasis | Low | <1.5 ng/ml | nih.gov |

| Liver Cirrhosis | Low | <1.5 ng/ml | nih.gov |

NAFLD is characterized by the accumulation of fat in the liver (steatosis), which can progress to inflammation and fibrosis. Research has identified a potential protective role for oxysterols related to this compound in this condition. Specifically, its precursor, 7α,25-dihydroxycholesterol, has been shown to suppress hepatocellular steatosis in both mouse and human hepatocytes nih.gov.

This protective effect is mediated through the GPR183 receptor. Activation of GPR183 by 7α,25-dihydroxycholesterol inhibits the fat accumulation induced by liver X receptor (LXR) activation nih.gov. The mechanism involves the suppression of a key transcription factor responsible for fat synthesis, sterol regulatory element-binding protein 1c (SREBP-1c). By inhibiting the induction of SREBP-1c, 7α,25-dihydroxycholesterol effectively reduces lipogenesis nih.gov. This signaling cascade, dependent on GPR183, suggests that the 7α,25-dihydroxycholesterol-GPR183 axis may be a therapeutic target for mitigating the progression of NAFLD nih.gov.

Alterations in Malignant Cell Metabolism

The metabolic landscape of malignant cells is often characterized by dysregulated cholesterol homeostasis. The compound 7α,25-dihydroxy-4-cholesten-3-one is implicated in the fundamental processes that govern cholesterol synthesis and lipid metabolism, which are critical for the proliferation and survival of cancer cells.

Defective Feedback Control of Cholesterol Production in Transformed Fibroblasts

In normal human fibroblasts, the synthesis of cholesterol is tightly regulated via a negative feedback mechanism orchestrated by oxysterols. When cells are supplied with low-density lipoproteins (LDL), the internalized cholesterol is converted to regulatory oxysterols, such as 27-hydroxycholesterol, which then suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

However, studies have shown that this feedback control is defective in virus-transformed human fibroblasts. These malignant cells exhibit a markedly reduced capacity to form oxysterols from LDL cholesterol due to very low activities of the 27- and 7α-hydroxylating enzymes. This enzymatic deficiency prevents the cells from producing their own regulatory sterols, leading to unchecked HMG-CoA reductase activity and continuous cholesterol production.

Crucially, the defect lies in the production of these regulatory molecules, not in the cellular response to them. When transformed fibroblasts are treated with exogenous oxysterol metabolites, including 7α,25-dihydroxy-4-cholesten-3-one, the suppression of HMG-CoA reductase is restored. This demonstrates that 7α,25-dihydroxy-4-cholesten-3-one is a potent regulator capable of bypassing the enzymatic deficiencies in these malignant cells to enforce feedback control.

| Cell Type | Key Enzyme Activity (27- & 7α-hydroxylase) | Response to LDL | Response to Exogenous 7α,25-dihydroxy-4-cholesten-3-one |

|---|---|---|---|

| Normal Human Fibroblasts | Normal | Suppression of HMG-CoA Reductase | Suppression of HMG-CoA Reductase |

| Virus-Transformed Fibroblasts | Very Low | Defective Suppression of HMG-CoA Reductase | Normal Suppression of HMG-CoA Reductase |

Impact on Lipogenesis and Membrane Raft Integrity in Cancer Cell Lines

While direct studies on 7α,25-dihydroxy-4-cholesten-3-one are limited in this specific area, research on the closely related metabolite, 4-cholesten-3-one, provides significant insight into the potential mechanisms affecting cancer cell lipid metabolism. In breast cancer cell lines such as MCF-7 and MDA-MB-231, 4-cholesten-3-one has been shown to exert antitumor activity by modulating lipid metabolism through Liver X Receptor (LXR) signaling pathways. nih.govnih.gov

Treatment with 4-cholesten-3-one leads to a decrease in the mRNA expression of key enzymes involved in lipogenesis and cholesterol synthesis. nih.govresearchgate.net This indicates a reduction in the cell's ability to produce new fatty acids and cholesterol, which are essential for membrane biogenesis in rapidly dividing cancer cells. nih.gov Furthermore, 4-cholesten-3-one treatment disrupts the integrity of membrane rafts. nih.gov These specialized plasma membrane microdomains are enriched in cholesterol and are critical for concentrating signaling proteins that drive cancer progression. By altering lipid metabolism, 4-cholesten-3-one can disrupt these signaling platforms, thereby inhibiting cancer cell viability and migration. nih.govresearchgate.net

| Enzyme/Process | Function | Effect of 4-cholesten-3-one Treatment |

|---|---|---|

| ACC1 (Acetyl-CoA Carboxylase 1) | Rate-limiting step in fatty acid synthesis | Decreased mRNA Expression nih.gov |

| FASN (Fatty Acid Synthase) | Catalyzes fatty acid synthesis | Decreased mRNA Expression nih.gov |

| SCD1 (Stearoyl-CoA Desaturase-1) | Introduces double bonds in fatty acids | Decreased mRNA Expression nih.gov |

| HMGCR (HMG-CoA Reductase) | Rate-limiting step in cholesterol synthesis | Decreased mRNA Expression nih.gov |

| Membrane Raft Integrity | Signaling platforms for cell proliferation and migration | Disrupted nih.gov |

Neurobiological Considerations

The metabolism of sterols in the brain is a tightly controlled process critical for neurological health. Dysregulation of cholesterol and its metabolites, known as oxysterols, is increasingly linked to neurodegenerative diseases.

Elimination Pathways of 27-Hydroxylated Sterols from the Brain

Unlike cholesterol, which does not readily cross the blood-brain barrier (BBB), certain oxysterols can traverse this barrier. The oxysterol 27-hydroxycholesterol, which is primarily formed in the periphery, can enter the brain from circulation. To maintain homeostasis, the brain must have efficient mechanisms to eliminate this sterol.

Research has identified a key metabolic pathway for the clearance of 27-hydroxycholesterol from the brain. This process is initiated in neuronal cells, where 27-hydroxycholesterol is further hydroxylated at the 7α-position by the enzyme oxysterol 7α-hydroxylase (CYP7B1). The resulting intermediate is then oxidized to form the more polar C27 steroidal acid, 7α-hydroxy-3-oxo-4-cholestenoic acid. This acidic metabolite is then efficiently transported across the BBB into the bloodstream for eventual disposal by the liver. This conversion acts as a metabolic "sink," creating a gradient that facilitates the continuous removal of 27-hydroxylated sterols from the brain.

Potential Links to Neurodegeneration at a Mechanistic Level

The proper functioning of the sterol elimination pathway is crucial for preventing the accumulation of potentially neurotoxic oxysterols in the brain. A mechanistic link to neurodegeneration has been suggested in the context of Alzheimer's disease (AD). Studies have found a marked accumulation of 27-hydroxycholesterol in the brains of AD patients.

This accumulation is hypothesized to result from a reduced capacity to clear the sterol, potentially due to decreased activity of the CYP7B1 enzyme. Impaired conversion of 27-hydroxycholesterol to its more easily eliminated acidic metabolites would lead to its buildup within brain tissue. Elevated levels of certain oxysterols can trigger oxidative stress, inflammation, and apoptosis, all of which are hallmark pathological features of neurodegenerative diseases like AD. Therefore, the integrity of the metabolic pathways that process 7α-hydroxylated sterols is a critical factor in maintaining neuronal health.

Genetic Disorder Contexts

Genetic disorders that disrupt cholesterol synthesis or metabolism can provide valuable insights into the roles of intermediates like 7α,25-dihydroxy-4-cholesten-3-one. These conditions create unique metabolic environments where the concentrations of sterol precursors are dramatically altered, impacting downstream pathways.

Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.govrarediseases.org This enzyme catalyzes the final step of cholesterol synthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. researchgate.net Consequently, individuals with SLOS have low levels of cholesterol and markedly elevated levels of 7-DHC. nih.gov Research has shown that this accumulated 7-DHC can become a substrate for other enzymes, including CYP7A1, leading to the formation of alternative metabolites such as 7-ketocholesterol (B24107). nih.gov This illustrates how a primary genetic defect can reroute sterol metabolism, potentially impacting the pools of various oxysterols.

Cerebrotendinous Xanthomatosis (CTX) is another genetic disorder affecting sterol metabolism, caused by mutations in the CYP27A1 gene, which codes for the sterol 27-hydroxylase enzyme. The lack of this enzyme impairs bile acid synthesis and leads to the accumulation of cholesterol and its precursors in various tissues. In some patients with CTX, the resulting metabolic dysregulation leads to an upregulation of CYP7A1 activity and increased levels of 7-DHC, which, similar to SLOS, can be converted to 7-ketocholesterol. nih.gov These findings from both SLOS and CTX underscore how genetic impairments in cholesterol pathways can lead to significant alterations in the production and balance of various bioactive oxysterols.

Cerebrotendinous Xanthomatosis (CTX) Pathology and Biomarker Utility

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder stemming from mutations in the CYP27A1 gene. nih.govnih.gov This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which is critical for bile acid synthesis. nih.govnih.gov A deficiency in this enzyme disrupts the normal pathway for breaking down cholesterol into bile acids, particularly chenodeoxycholic acid (CDCA). nih.govnih.gov

The pathology of CTX is characterized by the accumulation of cholestanol and cholesterol in various tissues, most notably the brain, tendons, and lenses of the eyes. nih.govresearchgate.net This accumulation leads to the diverse clinical manifestations of the disease, including tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction. nih.govresearchgate.net

A key intermediate in the disrupted metabolic pathway is 7α-hydroxy-4-cholesten-3-one. nih.gov In healthy individuals, this compound is a transient intermediate in the synthesis of bile acids. wikipedia.org However, in CTX, the deficiency of sterol 27-hydroxylase leads to a significant upregulation of an alternative bile acid synthesis pathway. nih.gov This results in a substantial increase in the production and accumulation of 7α-hydroxy-4-cholesten-3-one, which serves as a primary precursor for the synthesis of the toxic metabolite cholestanol. nih.govnih.gov In fact, most of the cholestanol that accumulates in CTX patients is derived from 7α-hydroxylated metabolites of cholesterol, with 7α-hydroxy-4-cholesten-3-one being the most significant contributor. nih.gov

The central role of 7α-hydroxy-4-cholesten-3-one in the pathophysiology of CTX makes it a valuable biomarker for the disease. researchgate.net Its levels in the serum of CTX patients can be elevated by as much as 100 times the normal range. nih.gov This dramatic increase provides a sensitive and specific diagnostic marker for CTX. researchgate.net Quantification of 7α-hydroxy-4-cholesten-3-one in plasma, often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust method for diagnosis and can be more indicative than cholestanol levels alone. researchgate.netresearchgate.net Furthermore, monitoring the levels of this compound is useful for assessing the efficacy of treatment with chenodeoxycholic acid, as successful therapy leads to a significant reduction in its concentration. nih.govfrontiersin.org

| Metabolite | Typical Level in CTX Patients (Untreated) | Normal Range in Controls | Fold Increase |

|---|---|---|---|

| 7α-hydroxy-4-cholesten-3-one | Significantly elevated (e.g., 488 nmol/L in a case study) | 25–100 nmol/L | Up to 100-fold |

| Cholestanol | Several times higher than normal | 3.37 ± 1.55 mg/L | Variable, but significantly elevated |

| Chenodeoxycholic acid (CDCA) | Diminished biliary concentration | Normal physiological levels | Decreased |

Enzyme Deficiencies and Metabolite Accumulation

The primary enzymatic defect in cerebrotendinous xanthomatosis is the deficiency of sterol 27-hydroxylase, an enzyme encoded by the CYP27A1 gene. nih.govnih.gov This enzyme is located on the inner mitochondrial membrane and plays a crucial role in both the classic and alternative pathways of bile acid synthesis. nih.gov Specifically, it oxidizes cholesterol to 27-hydroxycholesterol in the alternative pathway. nih.gov

A deficiency in sterol 27-hydroxylase has two major consequences. First, it leads to a reduced production of chenodeoxycholic acid (CDCA). nih.govnih.gov CDCA normally functions in a negative feedback loop to downregulate cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govfrontiersin.org The lack of CDCA removes this inhibitory signal, leading to the upregulation of CYP7A1. nih.govfrontiersin.org

This upregulation of CYP7A1 activity results in an overproduction of 7α-hydroxy-4-cholesten-3-one. nih.gov Since the downstream enzyme (sterol 27-hydroxylase) is deficient, this intermediate cannot be efficiently converted into CDCA. Instead, it is shunted into an alternative metabolic route where it is converted into cholestanol and bile alcohols. nih.govnih.gov This metabolic shift is the direct cause of the accumulation of these toxic substances in the body's tissues.

The accumulation of 7α-hydroxy-4-cholesten-3-one and its subsequent conversion to cholestanol is a central event in the development of CTX. nih.govnih.gov Research has shown that 7α-hydroxy-4-cholesten-3-one can efficiently cross the blood-brain barrier and be converted to cholestanol by various brain cells, including neurons, astrocytes, and microglia, which helps to explain the severe neurological symptoms associated with the disease. frontiersin.orgresearchgate.net

| Enzyme/Metabolite | Role in Normal Physiology | Status in CTX | Consequence of Altered Status |

|---|---|---|---|

| Sterol 27-hydroxylase (CYP27A1) | Key enzyme in the alternative pathway of bile acid synthesis. | Deficient due to CYP27A1 gene mutations. | Reduced production of chenodeoxycholic acid (CDCA). |

| Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting enzyme in the classic bile acid synthesis pathway; negatively regulated by CDCA. | Upregulated. | Overproduction of 7α-hydroxy-4-cholesten-3-one. |

| 7α-hydroxy-4-cholesten-3-one | Intermediate in bile acid synthesis. | Markedly elevated levels in serum and tissues. | Serves as a precursor for cholestanol synthesis. |

| Cholestanol | Present at low levels. | Accumulates in various tissues, including the brain. | Contributes to the clinical manifestations of CTX. |

Advanced Research Methodologies for Studying 7alpha,25 Dihydroxy 4 Cholesten 3 One

Quantitative Analytical Techniques in Biological Matrices

The accurate quantification of 7alpha,25-Dihydroxy-4-cholesten-3-one and related oxysterols in complex biological samples such as plasma, cells, and tissues is critical for understanding their physiological and pathological significance. nih.govmdpi.com Given their low endogenous concentrations and structural similarity to other sterols, highly sensitive and specific analytical methods are required. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of oxysterols, including this compound. nih.gov These methods offer high sensitivity and specificity, allowing for the detection of low-abundant species in complex matrices. A key challenge in oxysterol analysis is the need to separate numerous isomers, which can be achieved through careful optimization of chromatographic conditions. nih.gov

Sample preparation is a critical first step. Protocols often involve an initial protein precipitation, frequently using cold acetone (B3395972) or ethanol, which also aids in the extraction of the lipids. researchgate.netnih.gov To prevent auto-oxidation of the sterols during preparation, an antioxidant such as butylated hydroxytoluene (BHT) is commonly added. nih.govuio.no Following precipitation, a purification or enrichment step, such as solid-phase extraction (SPE), is often employed to remove interfering compounds like phospholipids (B1166683) and cholesterol. nih.govaston.ac.uk In some methods, derivatization is used to enhance ionization efficiency and improve chromatographic behavior, although non-derivatization methods are also common. mdpi.comresearchgate.net For instance, one LC-electrospray ionization-MS/MS method successfully quantified 7alpha,25-dihydroxycholesterol (B1664703) in human plasma with an average concentration determined to be 0.21 ± 0.05 nM. researchgate.net

The evolution from conventional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant advantages to oxysterol analysis. UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in higher resolution, improved peak separation, and significantly shorter run times compared to traditional HPLC. nih.gov This is particularly advantageous for separating the structurally similar isomers of oxysterols.

A UHPLC-MS/MS method coupled to a tandem quadrupole mass spectrometer can provide the sensitivity and selectivity needed for robust quantification. nih.govnih.gov For example, a method for analyzing a panel of 18 oxysterols and various bile acids in plasma utilized a Waters Acquity H-Class UPLC system. nih.gov The chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, a common approach for these types of lipids. nih.gov The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI), with detection performed via Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. nih.gov

Interactive Table: Exemplar UHPLC-MS/MS Parameters for Oxysterol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | Waters Acquity UPLC I-Class / H-Class | nih.govcelerion.com |

| Analytical Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) | nih.govcelerion.com |

| Mobile Phase A | Water with additive (e.g., 0.1% Formic Acid) | celerion.com |

| Mobile Phase B | Acetonitrile/Isopropanol with additive | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | celerion.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Mass Spectrometer | Tandem Quadrupole (e.g., SCIEX QTRAP 5500, Waters Xevo TQ-S) | nih.govcelerion.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Isotope dilution mass spectrometry is the gold standard for the absolute and accurate quantification of endogenous molecules. nih.gov This technique involves "spiking" a biological sample with a known amount of a stable isotope-labeled version of the analyte of interest. nih.govnih.gov The labeled compound serves as an internal standard that behaves almost identically to the endogenous compound during sample extraction, purification, and ionization, thus correcting for any sample loss or matrix effects. nih.gov

For the analysis of 7alpha,25-dihydroxycholesterol, a deuterated standard such as [2H6]7α,25-dihydroxycholesterol ([2H6]7α,25-diHC) can be used. nih.gov In one comprehensive method, a mixture of isotope-labeled standards, termed "OxysterolSPLASH," was added to plasma samples prior to analysis. nih.gov This approach allows for the absolute quantification of multiple oxysterols simultaneously. Following extraction, the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard is used to calculate the precise concentration of the endogenous compound. nih.gov This methodology is crucial for accurately determining metabolite levels and can be applied to studies of metabolic flux to understand the dynamics of oxysterol biosynthesis and catabolism.

In Vitro and Ex Vivo Model Systems

To investigate the biological functions of this compound, researchers rely on a variety of cell-based and tissue models. These systems allow for controlled experiments to dissect molecular pathways and cellular responses.

Hepatocytes: As the liver is a central site for cholesterol metabolism and bile acid synthesis, primary hepatocytes are a relevant model for studying the metabolic pathways involving this compound. celerion.com Studies on metabolic reprogramming in primary human hepatocellular carcinoma have identified 7-a,25-Dihydroxycholesterol as a metabolite within the bile acid biosynthesis pathway, underscoring the importance of liver cell models in this research. nih.gov

Fibroblasts: Fibroblasts are a common cell type used in cytotoxicity assays. One study utilized the L929 mouse fibroblast cell line to investigate the biological effects of 7α,25-dihydroxycholesterol (7α,25-DHC). mdpi.com The research demonstrated that 7α,25-DHC increased cytotoxicity and induced characteristics of apoptosis in these cells, a process termed oxiapoptophagy. mdpi.com Such models are valuable for understanding the compound's potential role in regulating cell viability and death.

Immune Cells: Significant research has focused on the role of this oxysterol in the immune system. Studies have used primary mouse B cells and human B cell lines to demonstrate that 7α,25-dihydroxycholesterol acts as a chemoattractant, directing the migration of these cells. nih.govnih.gov This highlights its function in orchestrating immune cell trafficking.

Reporter gene assays are a powerful tool for screening compounds and identifying their molecular targets, particularly for receptors that function as transcription factors. These assays typically involve engineering cells to express a receptor of interest along with a reporter gene (e.g., luciferase) linked to a DNA response element that the receptor binds to upon activation.

Extensive research has identified 7α,25-dihydroxycholesterol (referred to as 7α,25-OHC) as a potent and selective natural ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183). nih.govnih.gov The interaction has been confirmed using multiple functional assays, including:

Second Messenger Readouts: Measuring the mobilization of intracellular calcium upon receptor activation. nih.gov

β-Arrestin Recruitment Assays: Using systems like the PathHunter assay to detect the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor signaling. researchgate.net

MAP Kinase Activation: Demonstrating that 7α,25-OHC induces a dose-dependent phosphorylation of ERK1/2 in cells expressing EBI2. researchgate.net

Notably, when 7α,25-OHC was screened against a panel of other nuclear hormone receptors, including the Liver X receptor (LXR), and 31 other G protein-coupled receptors, it showed no significant interaction, demonstrating its high selectivity for EBI2. nih.gov These reporter assays have been instrumental in establishing the 7α,25-dihydroxycholesterol-EBI2 signaling axis as a key pathway in regulating immune responses. nih.govnih.gov

Pre-clinical Animal Models in Mechanistic Investigations

Pre-clinical animal models are indispensable tools for elucidating the complex biological functions and metabolic pathways associated with this compound. These models allow for mechanistic investigations in a whole-organism context that is not possible with in vitro systems.

Genetically modified animal models, particularly knockout mice, have been instrumental in understanding the consequences of altered metabolic pathways related to this compound. A prominent example is the Cyp7a1 knockout mouse, which lacks a functional cholesterol 7alpha-hydroxylase enzyme. nih.gov This enzyme is critical in the classical bile acid synthesis pathway.

Studies on Cyp7a1 knockout mice have revealed that the absence of 7alpha-hydroxylase activity leads to the development of cholestasis. nih.gov In these neonatal mice, the alternative cholesterol 27-hydroxylase metabolic pathway is active, leading to the production of monohydroxy bile acids. nih.gov The accumulation of these monohydroxy bile acids, such as 3beta-hydroxy-5-cholenoate and 3alpha-hydroxy-5beta-cholanoate, unmasks their cholestatic potential, resulting in liver damage characterized by dilated bile canaliculi and the retention of biliary material. nih.gov The Cyp7a1 knockout mouse, therefore, serves as a crucial model for studying cholestatic conditions that can occur in humans and for understanding the regulatory importance of the 7alpha-hydroxylation pathway. nih.gov

Table 1: Findings in Cyp7a1 Knockout Mice

| Feature | Observation in Cyp7a1 Knockout Mice | Reference |

| Enzyme Deficiency | Lack of functional cholesterol 7alpha-hydroxylase | nih.gov |

| Metabolic Shift | Upregulation of the cholesterol 27-hydroxylase pathway | nih.gov |

| Accumulated Metabolites | 27-hydroxycholesterol (B1664032), 3beta-hydroxy-5-cholenoate, 3alpha-hydroxy-5beta-cholanoate | nih.gov |

| Pathological Outcome | Neonatal cholestasis, dilated bile canaliculi | nih.gov |

Pharmacological interventions in both in vitro and potentially in vivo models have shed light on the regulation of the metabolic pathways producing this compound. Studies on human diploid fibroblasts have shown that the 7alpha-hydroxylation of 25-hydroxycholesterol (B127956), a precursor, can be modulated by various compounds. hmdb.ca

For instance, glucocorticoids such as dexamethasone (B1670325) and cortisol have been shown to stimulate 7alpha-hydroxylase activity. hmdb.ca Conversely, metyrapone (B1676538), an inhibitor of certain cytochrome P450 enzymes, has been found to inhibit this hydroxylation step. hmdb.caebi.ac.uk In studies involving thymic epithelial cells, the 7alpha-hydroxylase reaction was similarly inhibited by metyrapone and RU486, while being stimulated by the pro-inflammatory cytokine interleukin-1beta. ebi.ac.uk These findings highlight potential pharmacological targets for modulating the production of this compound and suggest that its formation may be linked to inflammatory and stress-response pathways. It is important to note that while these studies provide a foundation, further research in whole animal models is necessary to fully understand the systemic metabolic responses to these pharmacological agents.

Table 2: Pharmacological Modulation of 7alpha-Hydroxylation

| Compound | Effect on 7alpha-Hydroxylation | Cell System Studied | Reference |

| Dexamethasone | Stimulation | Human Diploid Fibroblasts | hmdb.ca |

| Cortisol | Stimulation | Human Diploid Fibroblasts | hmdb.ca |

| Interleukin-1beta | Stimulation | Thymic Epithelial Cells | ebi.ac.uk |

| Metyrapone | Inhibition | Human Diploid Fibroblasts, Thymic Epithelial Cells | hmdb.caebi.ac.uk |

| RU486 | Inhibition | Thymic Epithelial Cells | ebi.ac.uk |

Structural Biology Approaches for Related Enzymes (e.g., X-ray Crystallography of CYP7A1)

Structural biology, and particularly X-ray crystallography, has provided atomic-level insights into the enzymes responsible for the synthesis of this compound. mdpi.com This technique allows for the determination of the three-dimensional structure of proteins, revealing details of their active sites and catalytic mechanisms. mdpi.comwikipedia.org

A significant breakthrough in this area has been the solving of the crystal structure of human cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govnih.gov Researchers have determined the structure of CYP7A1 in its ligand-free state and in complex with the substrate cholest-4-en-3-one and the inhibitor 7-ketocholesterol (B24107). nih.govnih.gov

The crystal structure of CYP7A1 in complex with cholest-4-en-3-one revealed that the substrate binds parallel to the heme group, positioning the C7 atom for stereospecific hydroxylation. nih.gov The structure also identified key amino acid residues within the active site that are crucial for substrate binding and catalysis. nih.govnih.gov Furthermore, the structure of the enzyme bound to the inhibitor 7-ketocholesterol demonstrated a rigid active site, explaining its inhibitory effect. nih.govnih.gov These structural data provide a molecular blueprint for understanding the substrate specificity of CYP7A1 and offer a basis for the rational design of drugs targeting this enzyme. nih.govyoutube.com

Table 3: Key Features from the Crystal Structure of CYP7A1

| Structural Feature | Description | Significance | Reference |

| Overall Fold | Typical cytochrome P450 structure with a heme group. | Provides the framework for catalysis. | nih.govnih.gov |

| Substrate Binding | Cholest-4-en-3-one binds parallel to the heme. | Positions the C7 atom for hydroxylation. | nih.gov |

| Active Site Residues | A specific motif of residues promotes substrate binding. | Determines substrate specificity and catalytic efficiency. | nih.govnih.gov |

| Inhibitor Binding | 7-Ketocholesterol binding reveals active site rigidity. | Explains the mechanism of enzyme inhibition. | nih.govnih.gov |

Future Directions in Research on 7alpha,25 Dihydroxy 4 Cholesten 3 One

Elucidating Additional Molecular Targets and Signaling Pathways

Currently, the most well-characterized role of the related oxysterol, 7α,25-dihydroxycholesterol, is as a high-affinity ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), which is crucial for adaptive immune responses. frontiersin.org While 7alpha,25-dihydroxy-4-cholesten-3-one shares structural similarities, its own receptor profile and signaling mechanisms are not fully understood.

Future studies will likely aim to:

Determine if this compound also binds to and activates EBI2 or if it targets other, currently unknown, receptors.

Investigate potential interactions with nuclear receptors, such as the Liver X Receptors (LXRs), which are known to be regulated by other oxysterols and play a key role in cholesterol homeostasis. lipidanalytical.com

Explore non-genomic signaling pathways that may be rapidly activated by this molecule in various cell types.

Identifying new molecular targets will be critical to understanding the full spectrum of its biological activities and its potential as a therapeutic target.

Exploring Undiscovered Roles in Systemic Physiology and Disease Mechanisms

Given the established roles of related oxysterols in immunity and metabolism, future research will undoubtedly explore the involvement of this compound in a broader range of physiological and pathophysiological processes. The role of other oxysterols as biomarkers for neurodegenerative disorders and cardiovascular conditions suggests that this compound may also have diagnostic potential. lipidanalytical.com

Promising areas of investigation include:

Immunology: Beyond its potential role in B cell migration via EBI2, does it influence the function of other immune cells like T cells and dendritic cells? frontiersin.org

Neurobiology: Could this oxysterol play a role in cholesterol turnover in the brain or be implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease? lipidanalytical.com

Metabolic Diseases: How does it contribute to cholesterol homeostasis and could it be involved in the development of atherosclerosis or non-alcoholic steatohepatitis?

Bile Acid Synthesis: While the related compound 7α-hydroxy-4-cholesten-3-one is a well-established marker for bile acid synthesis, the specific role of this compound in this pathway warrants further investigation. nih.govwikipedia.orgnih.gov

These studies could establish this oxysterol as a novel biomarker or a therapeutic target for a variety of diseases.

Table 2: Potential Physiological and Pathophysiological Roles for Future Investigation

| System/Disease Area | Potential Role of this compound |

| Immune System | Modulation of T cell and dendritic cell function; role in autoimmune diseases. frontiersin.org |

| Nervous System | Involvement in brain cholesterol metabolism; potential biomarker for neurodegeneration. lipidanalytical.com |

| Cardiovascular System | Regulation of cholesterol efflux and inflammation in atherosclerosis. |

| Gastrointestinal System | Contribution to bile acid synthesis and potential role in bile acid diarrhea. nih.govwikipedia.org |

Development of Advanced Research Tools and Methodologies

Progress in understanding the subtle roles of this compound is intrinsically linked to the development of more sophisticated analytical and experimental tools. Because oxysterols are present at concentrations several orders of magnitude lower than cholesterol, their analysis is challenging. researchgate.net

Future technological advancements should focus on:

Enhanced Analytical Sensitivity: Developing next-generation liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to achieve lower detection limits and quantify both free and esterified forms of the oxysterol in various biological samples. researchgate.netnih.gov

Novel Imaging Techniques: Creating high-resolution imaging probes that can visualize the subcellular localization and real-time dynamics of this compound within living cells and tissues.

Specific Molecular Probes: Synthesizing highly specific antibodies and affinity-based probes for use in advanced immunoassays and for isolating its binding partners.

Stable Isotope Tracers: Utilizing deuterium-labeled standards, such as 7α-Hydroxy-4-cholesten-3-one-d7, to improve the accuracy and precision of its quantification in complex biological matrices through isotope dilution techniques. medchemexpress.com

These advanced methodologies will be instrumental in overcoming current technical hurdles and will undoubtedly accelerate the pace of discovery in the field. nih.govcreative-proteomics.com

常见问题

Q. Table 1: Key Enzymes and Intermediates

| Enzyme | Substrate | Product | Pathway Role |

|---|---|---|---|

| CYP7B1 | 27-Hydroxycholesterol | 7α,27-Dihydroxycholesterol | Initiation of Route A |

| CYP7A1 | 25-Hydroxycholesterol | 7α,25-Dihydroxycholesterol | Initiation of Route B |

| 3β-Hydroxy-Δ5-C27-steroid oxidoreductase | 7α,27-Dihydroxycholesterol | 7α,27-Dihydroxy-4-cholesten-3-one | Oxidation step |

Basic: How can this compound be quantified in biological samples?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) to isolate oxysterols from plasma/tissue homogenates.

- Chromatography : Reverse-phase C18 columns with gradient elution (methanol/water with 0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) for specificity. The LOINC code 92758-2 standardizes quantification in serum/plasma for diagnosing cerebrotendinous xanthomatosis (CTX) .

Q. Table 2: Diagnostic Parameters

| Matrix | LOINC Code | Detection Limit | Clinical Application |

|---|---|---|---|

| Serum/Plasma | 92758-2 | 0.1 nM | CTX diagnosis |

Advanced: Why does this compound lack pro-apoptotic effects in thymocytes compared to its precursors?

Methodological Answer:

In murine thymocytes, 7α-hydroxylation of 25- or 27-hydroxycholesterol abolishes their ability to induce apoptosis. Mechanistically:

- Structural Requirement : The 3-oxo-Δ4 structure in this compound disrupts interactions with apoptosis-inducing receptors (e.g., LXRβ) .

- Metabolic Regulation : Thymic epithelial cells actively hydroxylate pro-apoptotic oxysterols, protecting thymocytes. IL-1β enhances this detoxification, while inhibitors like metyrapone reverse it .

Experimental Design Tip : Use IL-1β-stimulated thymic epithelial co-cultures to study metabolic shielding of thymocytes.

Advanced: How do transformed fibroblasts exhibit defective cholesterol feedback regulation involving this compound?

Methodological Answer:

Virus-transformed fibroblasts show reduced 7α-hydroxylase (CYP7B1) and 27-hydroxylase (CYP27A1) activity, leading to:

Q. Table 3: Enzyme Activity in Cell Models

| Cell Type | CYP7B1 Activity | CYP27A1 Activity | HMG-CoA Reductase Suppression |

|---|---|---|---|

| Normal Fibroblasts | High | High | Yes |

| Transformed Fibroblasts | Low | Low | No |

Advanced: How to resolve contradictions in reported metabolic fates of this compound across studies?

Methodological Answer:

Discrepancies arise from tissue-specific enzyme expression and experimental conditions:

- Tissue Variation : Hepatic cells prioritize conversion to bile acids, while immune cells (e.g., thymocytes) favor inactivation via 7α-hydroxylation .

- Isotope Tracer Studies : Use deuterated 25-hydroxycholesterol (e.g., 7α-Hydroxycholesterol-25,26,26,27,27,27-d7) to track pathway flux in different cell types .

Data Analysis Tip : Combine LC-MS with siRNA knockdown of CYP7B1/CYP27A1 to isolate contributions of specific enzymes.

Basic: What is the role of this compound in bile acid biosynthesis?

Methodological Answer:

It serves as an intermediate in the "acidic pathway" for bile acid synthesis:

- Downstream Conversion : this compound undergoes side-chain shortening via CYP27A1 to form 7α-hydroxy-3-oxo-4-cholestenoic acid, a precursor for chenodeoxycholic acid .

- Regulatory Checkpoint : Levels of this oxysterol modulate CYP7A1 expression via FXR/RXR nuclear receptors, balancing bile acid homeostasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。